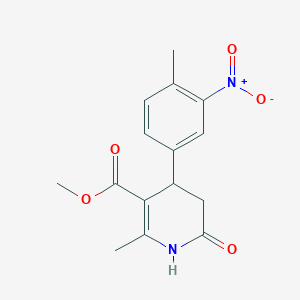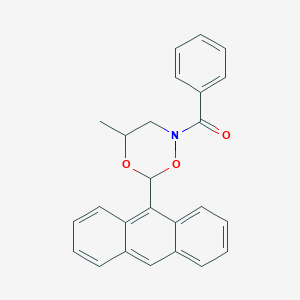
Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group and a tetrahydropyridine ring
準備方法
The synthesis of Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by nitration and esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyridine ring may interact with biological receptors. These interactions can lead to various biological effects, such as enzyme inhibition or activation.
類似化合物との比較
Similar compounds to Methyl 2-methyl-4-(4-methyl-3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate include:
2-Methyl-4-nitrophenyl isocyanate: Shares the nitrophenyl group but differs in its isocyanate functionality.
4-Methyl-3-nitrophenol: Similar nitrophenyl group but lacks the tetrahydropyridine ring.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Contains similar functional groups but has a different overall structure. The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C15H16N2O5 |
|---|---|
分子量 |
304.3g/mol |
IUPAC名 |
methyl 6-methyl-4-(4-methyl-3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H16N2O5/c1-8-4-5-10(6-12(8)17(20)21)11-7-13(18)16-9(2)14(11)15(19)22-3/h4-6,11H,7H2,1-3H3,(H,16,18) |
InChIキー |
KFMZVNMQKWRVHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC(=C2C(=O)OC)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC(=C2C(=O)OC)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL (2Z)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389305.png)
![Ethyl 2-[(3-bromobenzoyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B389307.png)
![Ethyl2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B389308.png)
![ethyl (2Z)-2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389309.png)
![ETHYL (2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389310.png)
![ETHYL (2Z)-2-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389311.png)
![2-(5-{[(2Z)-6-(ETHOXYCARBONYL)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B389313.png)
![ETHYL (2Z)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B389314.png)

![11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389318.png)
![4-[(4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene)methyl]phenyl acetate](/img/structure/B389320.png)
![6-Ethyl-5,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B389322.png)
![N-(4-methoxyphenyl)-N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]acetohydrazide](/img/structure/B389324.png)
![6,6,8-trimethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389328.png)
